2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Description
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with 2-fluorophenoxy and 4-chlorophenoxy groups. This compound’s structure combines halogenated aromatic systems and a heterocyclic pyrimidine ring, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogen interactions. Its design leverages the electronic effects of chlorine (electron-withdrawing) and fluorine (high electronegativity) to modulate reactivity and binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c19-12-5-7-14(8-6-12)25-11-17(24)23-13-9-21-18(22-10-13)26-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYWEUHRALKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with 2-fluorophenol in the presence of a base to form the corresponding phenoxy intermediates. These intermediates are then reacted with pyrimidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It is known to affect voltage-gated sodium channels, which play a crucial role in neuronal signaling.
Comparison with Similar Compounds
Substituent Effects on Phenoxy Groups
The halogenation pattern on phenoxy groups significantly influences synthetic efficiency and biological activity:
- Fluorinated analogs: highlights that N-(2-(2-fluorophenoxy)phenyl)acetamide derivatives achieve 90% synthesis yields under microwave conditions, outperforming bromo- (83%), chloro- (85%), and iodo-substituted (74%) analogs . Fluorine’s small size and strong electronegativity likely enhance reaction kinetics and intermediate stability.
- Methylated analogs: ZINC000021797248 (3,4-dimethylphenoxy-substituted) exhibits favorable ADMET properties and low binding energy (-9.8 kcal/mol) with metalloproteinase II (MPII), suggesting methyl groups enhance hydrophobic interactions .
Table 1: Phenoxy Substituent Effects
Pyrimidine Core Modifications
The pyrimidine ring’s substitution pattern affects target engagement and solubility:
- Pyrimidin-5-yl ethyl analogs: CAS 2034481-92-8 (naphthalen-2-yloxy) and CAS 2034512-00-8 (4-chlorophenoxy) feature ethyl linkers, which may improve solubility compared to the target compound’s direct phenoxy-pyrimidine attachment .
- Triazolopyrimidine systems : ZINC000021797248 incorporates a triazolo[1,5-a]pyrimidin-5-yl group, enhancing π-π stacking interactions in MPII binding, whereas the target compound’s simpler pyrimidine may prioritize selectivity .
Acetamide Linker Variations
- Propanamide vs.
- Benzothiazole acetamides : European Patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) demonstrate that replacing pyrimidine with benzothiazole shifts activity toward kinase inhibition, highlighting the pyrimidine’s role in nucleic acid-targeted therapies .
Table 2: Pyrimidine and Acetamide Modifications
Biological Activity
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide (CAS Number: 1421462-02-3) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes chlorophenoxy and fluorophenoxy groups attached to a pyrimidine ring, making it a candidate for various therapeutic applications, particularly in oncology.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClFN3O3 |
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421462-02-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to affect voltage-gated sodium channels , which play a crucial role in neuronal signaling and may contribute to its potential neuroprotective effects.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes some key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.67 | |
| HCT-116 (Colon Cancer) | 0.80 | |
| ACHN (Renal Cancer) | 0.87 |
These values indicate that the compound exhibits significant potency against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive evaluation was conducted on various synthesized derivatives of similar compounds, including this compound. The study reported that this compound demonstrated promising growth inhibition percentages against several cancer types, including leukemia and breast cancer, with growth percentages reaching up to 98.74% at a concentration of .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential use as an anticancer agent . Binding affinities were assessed using various computational methods, revealing significant interactions with key targets.
- Inhibition of Enzymatic Activity : In addition to its anticancer properties, the compound has been investigated for its ability to inhibit specific enzymes linked to tumor growth and metastasis. For instance, it showed inhibitory activity against human alkaline phosphatase with an IC50 value of 0.420 ± 0.012 µM , indicating its potential role in modulating tumor microenvironments .
Q & A
Q. Basic
- NMR Spectroscopy: Analyze - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for fluorophenoxy groups) .
- HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~417) and purity ≥95% .
- X-ray Crystallography: Resolve crystal structures to validate intramolecular interactions (e.g., hydrogen bonding between acetamide NH and pyrimidine N) .
What computational strategies can predict the reactivity and stability of intermediates during synthesis?
Q. Advanced
- Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., solvation free energy in DMSO) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with reaction rates to predict regioselectivity .
How should researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Standardized Assays: Use uniform protocols (e.g., fixed cell lines for kinase inhibition assays) to minimize variability .
- Control Experiments: Test metabolites or degradation products (e.g., hydrolyzed acetamide derivatives) to rule out off-target effects .
- Meta-Analysis: Apply multivariate regression to correlate structural features (e.g., Cl/F substituent ratios) with activity trends .
What methodologies are effective in modifying the pyrimidine ring to enhance pharmacokinetic properties?
Q. Advanced
- Bioisosteric Replacement: Substitute pyrimidine with pyridine or triazine rings to improve solubility while retaining target affinity .
- Pro-drug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the pyrimidine N-position for controlled release .
- CYP450 Stability Testing: Use liver microsome assays to identify metabolic hotspots (e.g., fluorophenoxy demethylation) and guide structural tweaks .
What catalytic systems are reported for similar acetamide coupling reactions?
Q. Advanced
- Palladium Catalysis: Buchwald-Hartwig amination for aryl-amine bond formation (e.g., Pd(OAc)₂/Xantphos) .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 12 h) for pyrimidine-acetamide coupling .
- Enzymatic Catalysis: Lipase-mediated acyl transfer for enantioselective acetamide formation (e.g., CAL-B in tert-butanol) .
How can high-throughput screening (HTS) identify biological targets for this compound?
Q. Advanced
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀ < 1 µM suggests lead potential) .
- Thermal Shift Assays: Monitor target protein melting shifts (ΔTm > 2°C) to validate binding .
- CRISPR-Cas9 Screening: Use gene knockout libraries to pinpoint synthetic lethal interactions (e.g., BRCA-deficient cell lines) .
What analytical techniques characterize substituent electronic effects on the pyrimidine core?
Q. Basic
- UV-Vis Spectroscopy: Measure absorbance shifts (λmax) to assess electron-withdrawing/donating effects of Cl/F substituents .
- Cyclic Voltammetry: Determine redox potentials to correlate substituent electronic profiles with stability .
- DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
